

Early Clinical Investigations of Imipramine in Depression: A Technical Guide

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Compound of Interest

Compound Name: *Depramine*

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Disclaimer: The following information pertains to early clinical investigations of the drug Imipramine. The user's original query for "**Depramine**" is believed to be a typographical error, as Imipramine is a well-established tricyclic antidepressant with a history of early clinical research for depression.

Introduction

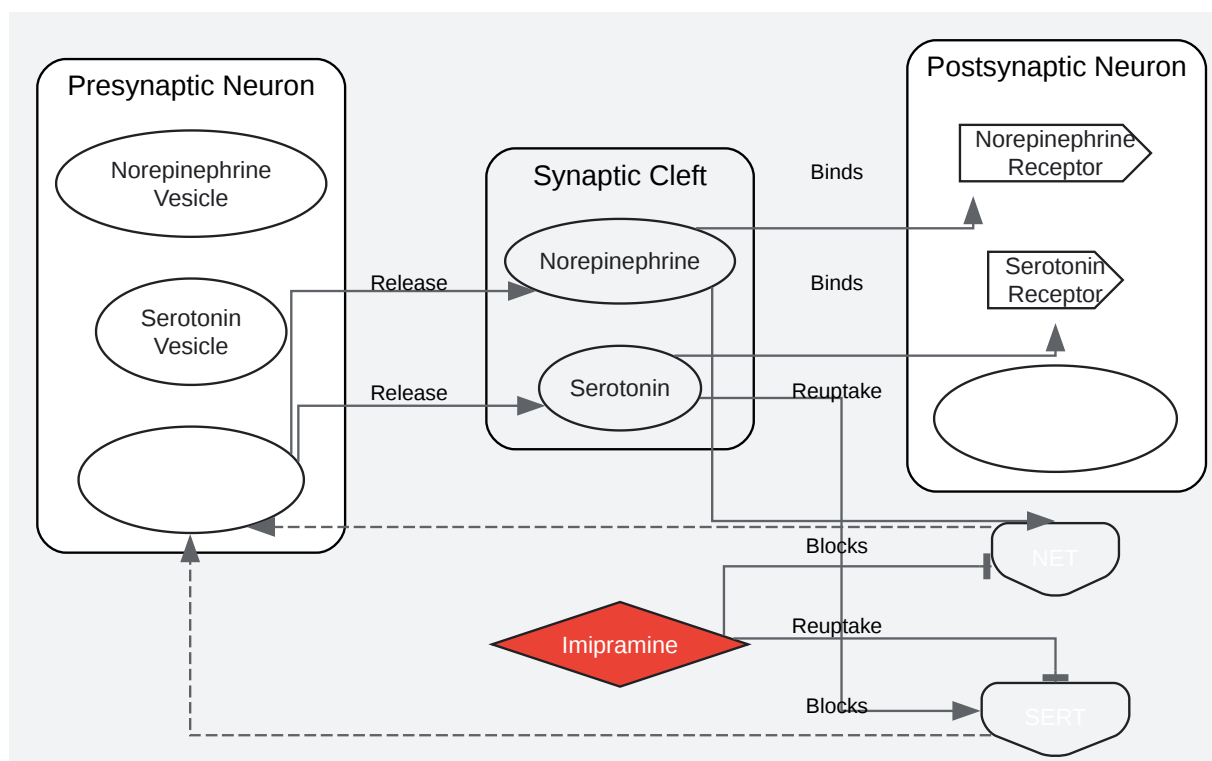
Imipramine, marketed under the brand name Tofranil, was the first tricyclic antidepressant (TCA) to be introduced for medical use in 1957.^[1] Its discovery as an effective treatment for depression was a serendipitous finding by the Swiss psychiatrist Roland Kuhn.^{[2][3]} Initially synthesized as an antihistamine and tested as an antipsychotic, its antidepressant properties were identified through astute clinical observation.^{[1][2]} This guide provides a technical overview of the early clinical investigations of imipramine, focusing on its mechanism of action, clinical efficacy, experimental protocols, and pharmacokinetic profile as understood in its initial years of use.

Mechanism of Action

The primary mechanism of action of imipramine is the inhibition of the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.^{[4][5][6]} By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), imipramine increases the concentration of these monoamines in the synapse, thereby enhancing neurotransmission.^[6] Imipramine is a tertiary amine TCA and is a potent inhibitor of

serotonin reuptake.[1] Its active metabolite, desipramine, has a higher affinity for the norepinephrine transporter.[1][7]

In addition to its primary effects on serotonin and norepinephrine, imipramine also interacts with other receptor systems, which contributes to its side effect profile.[1][6][8] It acts as an antagonist at muscarinic acetylcholine receptors, histamine H1 receptors, and alpha-1 adrenergic receptors.[1][6]



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Proposed Mechanism of Action of Imipramine

Early Clinical Efficacy

The initial clinical trials of imipramine, conducted in the late 1950s and early 1960s, demonstrated its efficacy in treating depression, particularly the "endogenous" or "vital" subtype, characterized by symptoms like depressive apathy and kinetic retardation.[1][2]

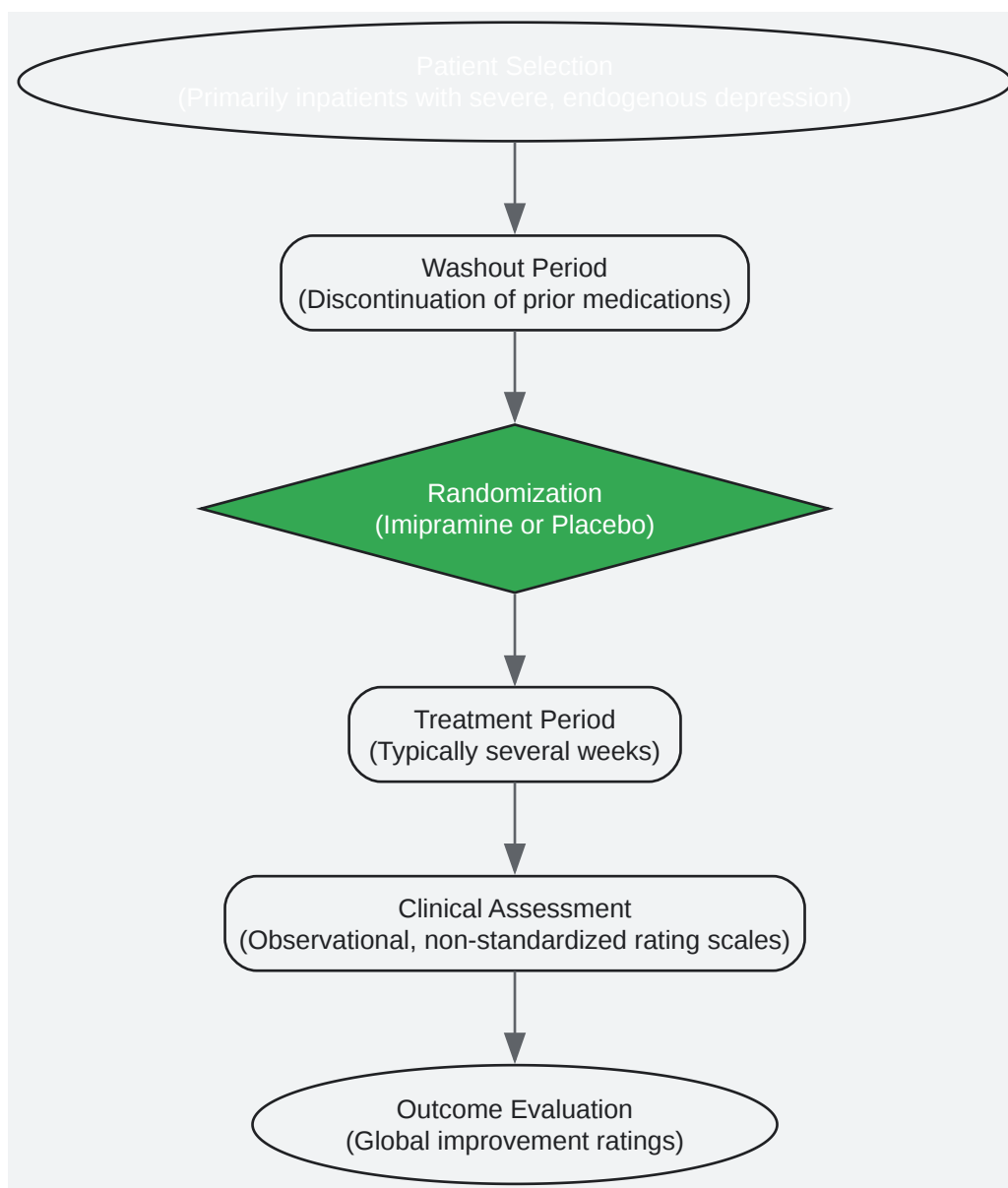
A meta-analysis of 18 early controlled trials conducted between 1959 and 1965 revealed a significant therapeutic advantage of imipramine over placebo.^[9]

Metric	Value	95% Confidence Interval
Response Rate Ratio (Imipramine vs. Placebo)	2.17	1.87 - 2.51
Number Needed to Treat (NNT)	3.1	2.1 - 5.8

It is important to note that while the pooled data showed a strong effect, only half of the individual trials reported a statistically significant difference between imipramine and placebo, which may be attributable to smaller sample sizes and less standardized methodologies of the time.^[9]

Experimental Protocols of Early Trials

The methodologies of the early clinical investigations of imipramine were notably less standardized than modern clinical trials.^{[3][9]} However, a general workflow can be described.



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General Workflow of Early Imipramine Clinical Trials

Patient Population: The initial studies largely involved hospitalized patients with severe forms of depression.[2] The selection was often based on clinical observation of symptoms characteristic of what was then termed "endogenous depression." [2]

Study Design: Early trials were often placebo-controlled.[9] Some studies employed a double-blind design, though the rigor of blinding may not meet contemporary standards.[10]

Dosage: Dosages varied, but a typical starting dose for adults was 75 mg per day, which could be gradually increased.[5]

Outcome Measures: Assessment of efficacy was primarily based on clinical observation and global improvement ratings by the treating psychiatrist.[2][3] Standardized depression rating scales were not as commonly or consistently used as they are today.[9]

Pharmacokinetics and Metabolism

Imipramine is well absorbed after oral administration, but it undergoes significant first-pass metabolism in the liver.[1] This leads to considerable variability in its oral bioavailability, which can range from 22% to 77%.[1]

Pharmacokinetic Parameter	Value
Bioavailability	22% - 77% ^[1]
Protein Binding	86% ^[1]
Metabolism	Hepatic (CYP1A2, CYP2C19, CYP2D6) ^{[1][8]}
Primary Active Metabolite	Desipramine ^{[1][7]}
Elimination Half-life	Approximately 20 hours ^{[1][5]}
Excretion	Primarily renal (80%) and fecal (20%) ^{[1][5]}

Imipramine is metabolized by cytochrome P450 enzymes, primarily CYP2C19 and CYP2D6, into its active metabolite, desipramine.[8][11] Both imipramine and desipramine are further metabolized before excretion.[12]

Adverse Effects in Early Investigations

The side effect profile of imipramine was recognized in its early use.^[1] These adverse effects are largely related to its anticholinergic, antihistaminergic, and anti-adrenergic properties.^{[1][6]}

Common Side Effects Reported:

- Anticholinergic: Dry mouth, blurred vision, constipation, urinary retention^{[1][4]}

- Central Nervous System: Drowsiness, dizziness, confusion, tremors[1][4]
- Cardiovascular: Orthostatic hypotension (low blood pressure upon standing), tachycardia (rapid heart rate), ECG changes[1]

Serious Side Effects:

- Overdose can be fatal.[1]
- Increased risk of suicidal thoughts or actions in children, teenagers, and young adults.[4][13]
- Potential for manic or hypomanic episodes in patients with bipolar disorder.[1]

Conclusion

The early clinical investigations of imipramine marked a pivotal moment in the history of psychopharmacology, establishing the efficacy of a pharmacological agent in the treatment of major depression.[2][3] While the methodologies of these initial studies lack the rigor of modern clinical trials, they laid the groundwork for the development of subsequent antidepressant medications and a more neurobiological understanding of depression. The data from these early trials underscore the significant therapeutic gains that imipramine offered to patients with severe depression, despite its considerable side effect burden.

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References

- 1. Imipramine - Wikipedia [en.wikipedia.org]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. The clinical discovery of imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imipramine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. google.com [google.com]
- 6. What is the mechanism of Imipramine Hydrochloride? [synapse.patsnap.com]
- 7. Imipramine [medbox.iiab.me]
- 8. Imipramine | Medication A-Z | AttoPGx [attopgx.com]
- 9. Re-analysis of the earliest controlled trials of imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imipramine treatment for chronic depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Imipramine: a model substance in pharmacokinetic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imipramine: MedlinePlus Drug Information [medlineplus.gov]
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